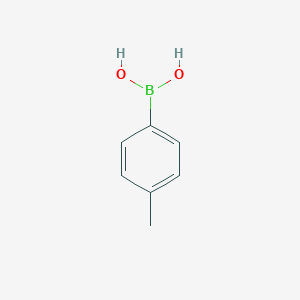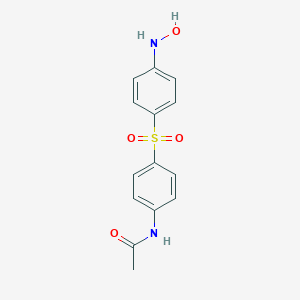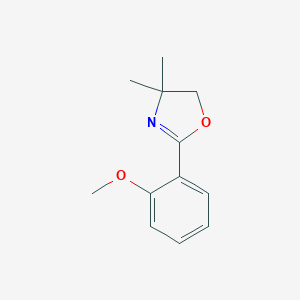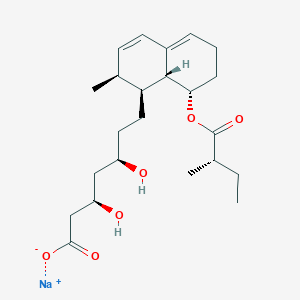
1,7-二溴庚烷
描述
1,7-Dibromoheptane is a chemical compound used primarily for laboratory purposes . It has the molecular formula C7H14Br2 . It is used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether .
Synthesis Analysis
The synthesis of 1,7-Dibromoheptane involves a reaction from 1,7-heptanediol (A) and hydrobromic acid (B) using acid as the reaction catalyst . The first step is the formation of 7-bromo-1-heptanol © from A and B, which is a slow step. The second step, the formation of 1,7-dibromoheptane from C and B, is a fast step .
Molecular Structure Analysis
The molecular structure of 1,7-Dibromoheptane is represented by the formula C7H14Br2 . It is a dibromo derivative of heptane, with bromine atoms attached to the first and seventh carbon atoms in the heptane chain .
Chemical Reactions Analysis
1,7-Dibromoheptane is used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether . It is also used in the synthesis of thermotropic liquid crystalline dendrimer exhibiting a nematic phase .
Physical And Chemical Properties Analysis
1,7-Dibromoheptane is a colorless liquid . It has a molecular weight of 257.99 g/mol . The density of 1,7-Dibromoheptane is approximately 1.5 g/cm3 .
科学研究应用
Liquid Crystalline Materials
1,7-Dibromoheptane has been employed in the synthesis of random thermotropic liquid crystalline copolyethers and ternary copolyethers . These materials exhibit unique phase transitions and optical properties, making them valuable for applications in displays, sensors, and optical devices .
Surfactants and Emulsifiers
Due to its amphiphilic nature, 1,7-Dibromoheptane can act as a surfactant or emulsifier. It stabilizes emulsions (mixtures of immiscible liquids) and lowers surface tension. Applications include cosmetics, pharmaceutical formulations, and oil recovery processes.
作用机制
Target of Action
1,7-Dibromoheptane is a chemical compound used as an intermediate in various chemical reactions . The primary targets of 1,7-Dibromoheptane are the reactant molecules in the chemical reactions it is involved in .
Mode of Action
The mode of action of 1,7-Dibromoheptane involves its participation in chemical reactions. For instance, during the synthesis process of 1,7-Dibromoheptane from 1,7-heptanediol and hydrobromic acid, the first step is the formation of 7-bromo-1-heptanol from 1,7-heptanediol and hydrobromic acid, which is a slow step. The second step, the formation of 1,7-Dibromoheptane from 7-bromo-1-heptanol and hydrobromic acid, is a fast step .
Biochemical Pathways
As a chemical intermediate, 1,7-Dibromoheptane is involved in the synthesis of various compounds. It has been used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether . .
Pharmacokinetics
As a chemical compound, its bioavailability would depend on factors such as its formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
The result of 1,7-Dibromoheptane’s action is the formation of new compounds through chemical reactions. For example, it is used in the synthesis of random thermotropic liquid crystalline copolyether and ternary copolyether .
Action Environment
The action, efficacy, and stability of 1,7-Dibromoheptane can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the synthesis of 1,7-Dibromoheptane from 1,7-heptanediol and hydrobromic acid is catalyzed by acid .
安全和危害
属性
IUPAC Name |
1,7-dibromoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWSZGCVEZRFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063519 | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibromoheptane | |
CAS RN |
4549-31-9 | |
| Record name | 1,7-Dibromoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Dibromoheptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dibromoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,7-Dibromoheptane?
A: 1,7-Dibromoheptane is a dihaloalkane with the molecular formula C7H14Br2. While specific spectroscopic data isn't provided in the presented abstracts, its structure can be confirmed through techniques like 1H NMR and 13C NMR spectroscopy. [, ]
Q2: How is 1,7-Dibromoheptane synthesized?
A: One method involves the reaction of 1,7-heptanediol with hydrobromic acid using an acid catalyst like sulfuric acid. This reaction proceeds in two steps, with the initial formation of 7-bromo-1-heptanol, followed by its conversion to 1,7-dibromoheptane. The reaction kinetics suggest the first step is slower and rate-determining. []
Q3: What are the applications of 1,7-Dibromoheptane in material science?
A: 1,7-Dibromoheptane is a crucial building block in synthesizing liquid crystalline polymers. It reacts with monomers like 1-(4-hydroxy-4′-biphenyl)-2-(4-hydroxyphenyl)butane (TPB) to create cyclic main-chain liquid-crystalline oligomers. These oligomers, particularly the cyclic trimer, tetramer, and pentamer, exhibit an enantiotropic nematic mesophase, making them valuable in materials requiring specific optical properties. []
Q4: Can you elaborate on the role of 1,7-Dibromoheptane in creating diverse liquid crystalline structures?
A: Research indicates that copolymers synthesized using 1,7-Dibromoheptane with varying chain length diols, such as 1,11-dibromoundecane, lead to a range of mesophase structures. These structures include tilted hexagonal columnar phases (ΦTH) with single or multiple tilt angles, hexagonal columnar phases (ΦH), and even highly ordered smectic phases. The specific structure formed is dependent on the ratio of different chain lengths within the copolymer. [, , ]
Q5: How does the composition of copolyethers synthesized with 1,7-Dibromoheptane influence their thermal properties?
A: Studies show a direct correlation between the copolymer composition and its mesomorphic phase transition temperatures. For instance, ternary copolyethers synthesized with 1,7-Dibromoheptane, 1,5-dibromopentane, and 1,9-dibromononane exhibit transition temperatures that are essentially the weight-averaged values of the corresponding homopolymers. This highlights the predictability of thermal properties based on the copolymer composition. []
Q6: Are there any catalytic applications for 1,7-Dibromoheptane?
A: While not directly acting as a catalyst, 1,7-Dibromoheptane is a key reactant in synthesizing novel acidic ionic liquids like 1-(ω-sulfonicacid)propyl-3-methylimidazolium bromide ((HSO3pmim)Br). These ionic liquids demonstrate high efficiency as brominating agents, catalysts, and solvents, particularly in synthesizing 1,7-dibromoheptane itself, achieving yields up to 95%. []
Q7: What is known about the solubility of 1,7-Dibromoheptane?
A: Research indicates 1,7-Dibromoheptane is soluble in ethanol, and the density and viscosity of these binary mixtures have been studied across various temperatures. [, , ]
Q8: How is 1,7-Dibromoheptane used in studying fluorescence quenching?
A: 1,7-Dibromoheptane, along with 1-bromoheptane, acts as a quencher for the fluorescence of polycyclic aromatic hydrocarbons (PAHs). This quenching effect, attributed to the heavy atom effect, can be analyzed using Stern–Volmer plots, allowing for the determination of the ratios of the quenching rate constants to the fluorescence rate constants (kQ/kf). []
Q9: What are the implications of 1,7-Dibromoheptane in synthesizing biologically relevant molecules?
A: 1,7-Dibromoheptane plays a critical role in the multi-step synthesis of (±)-Prosafrinine, a natural 2,6-Dialkyl-3-piperidinol alkaloid. This synthesis showcases the utility of 1,7-Dibromoheptane in constructing complex molecules with potential biological activity. [] Furthermore, it's utilized in synthesizing urushiols, the vesicant principles found in Poison Ivy and other Anacardiaceae species. This application demonstrates its relevance in understanding the chemical properties and potential applications of naturally occurring toxins. []
Q10: Has 1,7-Dibromoheptane been used in synthesizing other types of polymers?
A: Yes, 1,7-Dibromoheptane has been employed in creating weak and strong basic resins by crosslinking branched and linear polyethyleneimine. These resins, particularly when N-methylated, demonstrate notable retention properties for uranium, highlighting potential applications in metal extraction and separation processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



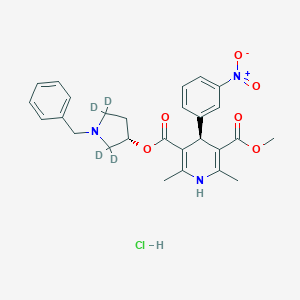

![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)

